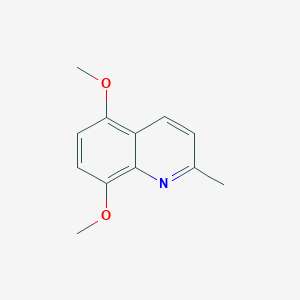

5,8-Dimethoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-4-5-9-10(14-2)6-7-11(15-3)12(9)13-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKHANCMEIKFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,8 Dimethoxy 2 Methylquinoline and Its Derivatives

Established Cyclization Reactions for Quinoline (B57606) Core Formation

The traditional synthesis of the quinoline ring system relies on several key named reactions that have been refined over more than a century. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with compounds that provide the necessary carbon atoms to form the second ring.

Skraup Reaction Modifications and Optimizations

The Skraup synthesis, first reported in 1880, is a fundamental method for producing quinolines. nih.gov The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgbrieflands.com

For the synthesis of substituted quinolines such as 5,8-Dimethoxy-2-methylquinoline, a corresponding substituted aniline is required. In this case, 2,5-dimethoxyaniline (B66101) would be the starting material. To obtain the 2-methyl substituent, crotonaldehyde (B89634) (generated in situ from paraldehyde (B1678423) or by using crotonaldehyde directly) would be used instead of glycerol.

Modifications to the Skraup reaction have aimed to improve yields and mitigate the often violent nature of the original procedure. Key optimizations include:

Use of milder catalysts: Boric acid with an iron(II) sulfate (B86663) moderator can be used to control the reaction rate.

Alternative solvents and reagents: The use of ionic liquids or carrying out the reaction in water under microwave irradiation has been explored as a "green" alternative. researchgate.netrsc.org

Pressure-based techniques: Utilizing pressure Q-tubes with glycerol as both a reactant and a green solvent has been shown to improve yields and reduce reaction times without harsh oxidizing agents. researchgate.net

A significant challenge in using meta-substituted anilines is the potential formation of isomeric products. For instance, reacting m-toluidine (B57737) in a Skraup synthesis produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com A similar outcome would be expected with other meta-substituted anilines, necessitating careful control of reaction conditions and purification steps to isolate the desired isomer.

Knorr Quinoline Synthesis and Anilide Precursors

The Knorr quinoline synthesis, established in 1886, provides a route to 2-hydroxyquinolines (quinolin-2-ones) via the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. iipseries.orgwikipedia.org The precursor, a β-ketoanilide, is formed by reacting an aniline with a β-ketoester.

The general mechanism is an electrophilic aromatic substitution, followed by the elimination of water. wikipedia.org The reaction conditions, particularly the amount of acid, can influence the final product. An excess of acid, such as polyphosphoric acid (PPA), favors the formation of the 2-hydroxyquinoline. In contrast, smaller amounts of acid can lead to a competing reaction that yields a 4-hydroxyquinoline. wikipedia.org

For a derivative like this compound, the synthesis would begin with 2,5-dimethoxyaniline and a β-ketoester like ethyl acetoacetate. The resulting β-ketoanilide would then be cyclized. Subsequent chemical modification would be necessary to remove the 2-hydroxy group and introduce the 2-methyl group if not already incorporated through the choice of keto-precursor. A notable application of this method involved the acylation of 2,5-dimethoxyaniline followed by a Knorr cyclization to produce quinoline-2,5,8(1H)-triones, demonstrating the utility of this reaction with dimethoxy-substituted anilines. iipseries.org

Doebner-Miller and Pfitzinger Reaction Applications

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for greater diversity in the final quinoline product. wikipedia.orgslideshare.net It involves reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid or iodine. nih.govwikipedia.org To synthesize 2-methylquinolines, α,β-unsaturated compounds like crotonaldehyde are used. researchgate.net A key advantage is that the α,β-unsaturated carbonyl can be formed in situ from an aldol (B89426) condensation, known as the Beyer method. wikipedia.org The reaction mechanism is complex and thought to involve a Michael addition, followed by cyclization and oxidation. wikipedia.orgyoutube.com

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) offers a route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgchemicalpapers.com The base, such as potassium hydroxide, first hydrolyzes the amide bond in isatin to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline. wikipedia.org This method has been widely used to synthesize bioactive molecules. researchgate.net For instance, derivatives like 5,6-dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid have been synthesized using this reaction, highlighting its applicability for creating complex, substituted quinolines. iipseries.org

| Reaction | Key Precursors | Typical Product Type | Catalyst/Conditions |

|---|---|---|---|

| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Conc. H₂SO₄, Heat |

| Knorr Synthesis | Aniline, β-Ketoester (forms β-Ketoanilide) | 2-Hydroxyquinolines | Conc. H₂SO₄ or PPA |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines (e.g., 2-methyl) | Acid (Brønsted or Lewis) |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acids | Base (e.g., KOH) |

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, synthetic organic chemistry has shifted towards developing more efficient, selective, and environmentally benign methodologies. This trend has significantly impacted quinoline synthesis, leading to the adoption of advanced catalytic systems and energy sources that offer improvements over classical methods.

Transition Metal-Catalyzed Processes, including Iodine Catalysis

Transition metal catalysis has become a dominant tool for constructing complex heterocyclic scaffolds like quinolines. ias.ac.in These methods often proceed under milder conditions, offer higher yields, and tolerate a broader range of functional groups compared to traditional syntheses. ias.ac.in Metals such as palladium, copper, and ruthenium have been successfully employed in various C-H activation and cross-coupling reactions to build the quinoline core. ias.ac.innih.gov

A particularly prominent "green" catalyst in this field is molecular iodine. organic-chemistry.org Iodine has emerged as a highly efficient, inexpensive, non-toxic, and mild Lewis acid catalyst for quinoline synthesis. organic-chemistry.orgpsu.edu It is especially effective in the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone. psu.edu Research has shown that as little as 1 mol% of iodine can effectively catalyze this reaction at room temperature, producing excellent yields of polysubstituted quinolines. organic-chemistry.org This approach avoids the hazardous acids and harsh conditions associated with many traditional methods. organic-chemistry.orgpsu.edu Furthermore, iodine has been used in solvent-free mechanochemical processes to achieve the environmentally benign synthesis of quinoline derivatives. nih.gov

| 2-Aminoaryl Ketone | α-Methylene Ketone | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Aminobenzophenone | Cyclohexanone | Ethanol | 5 | 95 |

| 2-Aminobenzophenone | Acetophenone | Ethanol | 12 | 92 |

| 2-Amino-5-chlorobenzophenone | Cyclohexanone | Ethanol | 6 | 98 |

| 2-Aminoacetophenone | Cyclohexanone | Ethanol | 4 | 96 |

| 2-Aminoacetophenone | Dimedone | Ethanol | 3 | 98 |

Microwave-Assisted Syntheses for Analogues

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by offering significant advantages over conventional heating. nih.gov Microwave irradiation provides rapid and homogeneous heating, which dramatically reduces reaction times (from hours to minutes), increases reaction rates, and often improves product yields. nih.govnih.gov These benefits, combined with lower energy consumption and waste production, align with the principles of green chemistry. nih.gov

This technology has been successfully applied to several classical quinoline syntheses. For example, a modified Skraup reaction using glycerol in water has been efficiently performed under microwave irradiation to produce various quinolines. rsc.org Microwave heating has also been instrumental in accelerating multicomponent reactions (MCRs). The one-pot synthesis of complex pyrimido[4,5-b]quinolin-6(7H)-ones from aldehydes, dimedone, and 6-amino-2,4-dimethoxypyrimidine is a prime example, demonstrating high efficiency and excellent green credentials compared to conventional heating methods. nih.gov The operational simplicity and potential for high-speed synthesis make microwave assistance a powerful tool for creating libraries of quinoline analogues for further research. nih.gov

Derivatization Strategies for Structural Modification

Alkylamino and Arylamino Substitutions at C-2, C-6, and C-7

The introduction of alkylamino and arylamino groups at specific positions on the quinoline ring is a key strategy for creating new derivatives. Research has demonstrated the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline. nih.gov This multi-step synthesis involves a Skraup reaction, followed by demethylation, oxidative bromination, amination, and a notable debromination catalyzed by hydrobromic acid. nih.gov This process yields various 7-alkylamino-2-methylquinoline-5,8-diones. nih.gov

The functionalization of the C-2 position of quinolines is a well-established method using various transition-metal catalysts. nih.gov While derivatization at C-3, C-4, and C-8 has also been accomplished, selective functionalization of the C-5, C-6, and C-7 positions often requires the use of a directing group on a ligand of the metal catalyst or at an adjacent position on the substrate. nih.gov For instance, rhodium(I) complexes have been shown to selectively activate C-H bonds at the 2-position of 3-, 4-, and 5-methylquinoline, and at the 4-position of 2-, 6-, and 7-methylquinoline. nih.gov

A general procedure for synthesizing 2-anilino triazolopyrimidine derivatives involves reacting dimethyl cyanodithioimidocarbonate with an appropriate amine. mdpi.com This is followed by treatment with hydrazine (B178648) monohydrate to form the subsequent intermediate. mdpi.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,5-Dimethoxyaniline | 1. Skraup reaction 2. Demethylation 3. Oxidative bromination 4. Amination 5. Debromination (HBr) | 7-Alkylamino-2-methylquinoline-5,8-diones | nih.gov |

| 3-, 4-, 5-Methylquinoline | RhH{κ3-P,O,P-[xant(PiPr2)2]} | Rhodium(I)-(2-quinolinyl) derivatives | nih.gov |

| 2-, 6-, 7-Methylquinoline | RhH{κ3-P,O,P-[xant(PiPr2)2]} | Rhodium(I)-(4-quinolinyl) species | nih.gov |

| Dimethyl cyanodithioimidocarbonate | 1. Amine, isopropanol, reflux 2. Hydrazine monohydrate, methanol, reflux | 2-Anilino triazolopyrimidines | mdpi.com |

Azo Group Introduction at C-5

The introduction of an azo group at the C-5 position of the quinoline ring system is another significant derivatization strategy. Azo compounds are known for their diverse applications, including their involvement in biological reactions. researchgate.net The synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes has been achieved through an efficient one-pot synthesis protocol. researchgate.net These compounds were characterized using various spectroscopic techniques. researchgate.net

The lone pair of electrons on the hydroxyl group at the C-8 position increases the electron density at both the C-5 and C-7 positions, making them susceptible to electrophilic substitution reactions. researchgate.net A novel acid mono azo dye, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid, was synthesized by coupling the diazonium salt solution of 2-amino-4,5-dimethoxybenzoic acid with 8-hydroxyquinoline (B1678124). nih.gov

Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride have also been conducted using density functional theory (DFT). researchgate.netorientjchem.org These studies help in understanding the reactivity and stability of the resulting products. researchgate.netorientjchem.org

| Reactants | Product | Reference |

| Diazonium salt of p-aminoacetophenone and 8-hydroxyquinoline derivative | (E)-1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone | researchgate.net |

| Diazonium salt of 2-amino-4,5-dimethoxybenzoic acid and 8-hydroxyquinoline | 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid | nih.gov |

Electrophilic Aromatic Substitutions (e.g., Regioselective Bromination)

Electrophilic aromatic substitution is a fundamental reaction for modifying the quinoline scaffold. In quinoline, electrophilic attack is more likely to occur on the benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. reddit.com This generally leads to substitution at the C-5 and C-8 positions. reddit.com

The bromination of 8-substituted quinolines has been reinvestigated to optimize reaction conditions and yields. The bromination of 8-methoxyquinoline (B1362559) with bromine has been shown to be regioselective, yielding the 5-bromo derivative as the sole product. researchgate.net In contrast, the bromination of 8-hydroxyquinoline and 8-aminoquinoline (B160924) can result in a mixture of mono- and di-bromo derivatives. researchgate.net The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid for the bromination of quinoline and its derivatives also leads to substitution exclusively in the homocyclic part of the molecule. researchgate.net

| Substrate | Reagent | Product(s) | Reference |

| 8-Methoxyquinoline | Br2 | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 8-Hydroxyquinoline | Br2 (1.5 eq) | Mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | researchgate.netacgpubs.org |

| 8-Aminoquinoline | Br2 (2 eq) | 5,7-Dibromo-8-aminoquinoline | researchgate.netacgpubs.org |

| Quinoline | N-Bromosuccinimide, H2SO4 | Bromo-substituted quinolines (in the benzene ring) | researchgate.net |

Oxidative Demethylation to Quinone Derivatives (e.g., Quinoline-5,8-diones)

Oxidative demethylation of dimethoxyquinolines is a crucial step in the synthesis of quinoline-5,8-diones, which are compounds of significant interest. The oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been optimized to produce 2-methylisoquinoline-1,5,8(2H)-trione in good yield. researchgate.net This method highlights the use of CAN as an effective oxidizing agent for demethylation. researchgate.net

Similarly, 2-alkoxy-5,8-quinolinediones can be synthesized by the oxidative demethylation of the corresponding 2-alkoxyquinolines using cerium (IV) ammonium nitrate. researchgate.net The synthesis of 7-alkylamino-2-methylquinoline-5,8-diones also involves a demethylation step as part of a multi-step reaction sequence starting from 2,5-dimethoxyaniline. nih.gov

| Starting Material | Oxidizing Agent | Product | Reference |

| 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Ceric Ammonium Nitrate (CAN) | 2-Methylisoquinoline-1,5,8(2H)-trione | researchgate.net |

| 2-Alkoxyquinolines | Cerium (IV) Ammonium Nitrate | 2-Alkoxy-5,8-quinolinediones | researchgate.net |

| This compound (intermediate from 2,5-dimethoxyaniline) | Not specified in abstract | 7-Alkylamino-2-methylquinoline-5,8-diones | nih.gov |

Functionalization at other Positions (e.g., C-3, C-4)

While C-2 functionalization of quinolines is common, modifications at other positions like C-3 and C-4 present unique challenges and opportunities for creating novel derivatives. nih.gov A convenient approach has been developed for the synthesis of 2-(1-ethoxyalkoxy)-3-cyanoquinolines by functionalizing quinolines with acetals of cyanopropargylic alcohols. acs.org These 3-cyanoquinolines are valuable intermediates for synthesizing various biologically active molecules. acs.org

The Doebner reaction, which typically yields 2-substituted quinoline-4-carboxylic acids, has been found to produce 2-methylquinoline-4-carboxylic acid derivatives as by-products under certain conditions. sci-hub.se This finding has led to a simple method for synthesizing these compounds by reacting aromatic amines with pyruvic acid in ethanol. sci-hub.se

An attempt to create a tetrazine ring linked to a quinolyl moiety unexpectedly led to the reduction of the pyridine ring, forming 1,4-dihydro-5,8-dimethoxy-2-phenylquinoline-3-carbonitrile. nih.gov This highlights the potential for unexpected but synthetically useful transformations.

| Reaction Type | Reactants | Product | Reference |

| On-The-Spot 2,3-Functionalization | Quinolines, Acetals of cyanopropargylic alcohols | 2-(1-Ethoxyalkoxy)-3-cyanoquinolines | acs.org |

| Doebner Reaction (modified) | Aromatic amines, Pyruvic acid | 2-Methylquinoline-4-carboxylic acids | sci-hub.se |

| Attempted Tetrazine Formation | 3-Cyano-5,8-dimethoxy-2-phenylquinoline, Hydrazine, Cu(NO3)2·3H2O, Zn | 1,4-Dihydro-5,8-dimethoxy-2-phenylquinoline-3-carbonitrile | nih.gov |

Epoxide Ring Opening Reactions for Novel Derivatives

Epoxide ring-opening reactions are a powerful tool in organic synthesis for creating diverse and complex molecules. nih.gov Epoxides are highly reactive due to their ring strain and can undergo ring-opening with a variety of nucleophiles. nih.govlibretexts.org This strategy has been employed in the synthesis of natural products and other biologically active compounds. nih.gov

A straightforward strategy for the synthesis of 5'-substituted uridine (B1682114) derivatives involves the regioselective nucleophilic opening of a unique epoxide intermediate. researchgate.net This approach allows for the introduction of various substituents at the C-5' position in the final step of the synthesis. researchgate.net While direct examples of epoxide ring-opening reactions on this compound itself are not prevalent in the provided context, the principles of this methodology are broadly applicable for generating novel derivatives from suitably functionalized quinoline precursors. The general mechanism involves the attack of a nucleophile on one of the epoxide carbons, leading to the opening of the three-membered ring. libretexts.org This reaction can be catalyzed by either acid or base, and the regioselectivity depends on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Mannich Reaction for Quinoline Derivative Synthesis

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a powerful tool in organic synthesis for the introduction of an aminomethyl group onto a substrate. In the context of quinoline chemistry, the reaction is most frequently applied to hydroxylated quinolines, where the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution.

General Mechanism and Application to Quinolines:

The reaction generally proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The quinoline ring, acting as the active hydrogen donor (nucleophile), then attacks this iminium ion. The position of this attack is governed by the electronic effects of the substituents already present on the quinoline ring.

For instance, in the case of 8-hydroxyquinoline, the hydroxyl group is a potent activating group that directs the electrophilic attack of the iminium ion primarily to the C-7 position, which is ortho to the hydroxyl group. This high regioselectivity makes the Mannich reaction a highly effective method for the synthesis of 7-aminomethyl-8-hydroxyquinoline derivatives.

Theoretical Application to this compound:

While direct experimental data is lacking, the principles of electrophilic aromatic substitution can be applied to predict the likely outcome of a Mannich reaction on this compound.

Activating Groups: The two methoxy (B1213986) groups at positions 5 and 8 are strong electron-donating groups. They activate the benzene ring of the quinoline system towards electrophilic attack.

Directing Effects: Methoxy groups are ortho, para-directing.

The 8-methoxy group would direct an incoming electrophile to the C-7 position (ortho).

The 5-methoxy group would direct an incoming electrophile to the C-6 position (ortho).

Predicted Regioselectivity: The combined influence of both methoxy groups would strongly activate the C-6 and C-7 positions. Therefore, it is theoretically plausible that a Mannich reaction on this compound would yield a mixture of 6-aminomethyl and 7-aminomethyl derivatives. The precise ratio of these isomers would depend on the specific reaction conditions and the subtle interplay of electronic and steric factors.

Given the absence of published research, no specific data on reaction conditions (e.g., choice of amine, solvent, temperature) or product yields for the Mannich reaction on this compound can be provided. Further experimental investigation would be required to validate this synthetic route and characterize the resulting products.

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation for Quinoline (B57606) Core Formation

The formation of the quinoline core of 5,8-Dimethoxy-2-methylquinoline can be achieved through several synthetic routes, with the Combes and Skraup syntheses being notable examples.

In a pathway analogous to the Combes synthesis , an aniline (B41778), such as a methoxy-substituted aniline, condenses with a β-diketone. wikipedia.org The reaction mechanism proceeds in three main steps. Initially, the carbonyl oxygen of the β-diketone is protonated, leading to a nucleophilic attack by the aniline. This is followed by an intramolecular proton transfer and an E2 elimination of a water molecule to form a Schiff base. The Schiff base then tautomerizes to an enamine, which is subsequently protonated by an acid catalyst, commonly concentrated sulfuric acid. wikipedia.org The second major step, which is also the rate-determining step, involves the annulation (ring-forming) of the molecule. Following annulation, a proton is transferred, neutralizing the positive charge on the nitrogen atom. Finally, the alcohol is protonated and dehydrates, yielding the substituted quinoline. wikipedia.org

The Skraup synthesis offers another pathway, involving the reaction of an aromatic amine with glycerol (B35011) in the presence of an acid and an oxidizing agent. iipseries.org The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein. iipseries.org Subsequently, the aniline undergoes a Michael addition with the acrolein. The resulting intermediate then undergoes cyclization through an intramolecular electrophilic addition, followed by dehydration and oxidation to form the quinoline ring. iipseries.org

More modern approaches to quinoline synthesis involve the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, the carbon-carbon triple bond of the propargylic aniline coordinates with an electrophile, like an iodine cation, forming an iodonium (B1229267) intermediate. This is followed by an intramolecular nucleophilic attack of the aniline's aromatic ring on the activated triple bond, forming a dihydroquinoline intermediate. This intermediate is then oxidized to the quinoline. nih.gov

Detailed Analysis of Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of the this compound ring system is significantly influenced by the activating methoxy (B1213986) groups and the deactivating nature of the nitrogen atom in the quinoline core.

Electrophilic Aromatic Substitution (SEAr): The electron-donating methoxy groups at positions 5 and 8 increase the electron density of the benzene (B151609) ring portion of the quinoline, making it more susceptible to electrophilic attack. The lone pair of electrons on the hydroxyl oxygen (or in this case, the methoxy group's oxygen) is conjugated with the quinoline's π-system, which enhances the electron density at the C5 and C7 positions. researchgate.net This directing effect makes these positions favorable for electrophilic substitution. researchgate.net However, the nitrogen atom in the quinoline ring is a Lewis base and can be protonated or coordinate with a Lewis acid catalyst, which deactivates the ring towards electrophilic attack. quora.com This complexation can hinder typical electrophilic substitution reactions like Friedel-Crafts alkylation and acylation. quora.com

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions 2 and 4. The presence of a good leaving group, such as a halide, at these positions facilitates nucleophilic substitution. mdpi.com The mechanism can proceed in a stepwise fashion, involving the formation of a stable intermediate known as a Meisenheimer complex, or through a concerted mechanism. nih.gov The stability of the Meisenheimer intermediate is a key factor in determining the reaction pathway. nih.gov In some cases, the presence of an ethylthio group at position-2 can activate the molecule for hydrazinolysis at both the 2- and 4-positions, a reaction not observed with a chloro group at position-2, highlighting the importance of the leaving group in these substitutions. mdpi.com

Mechanism of Oxidative Demethylation and Quinone Formation

The 5,8-dimethoxy moiety of this compound can undergo oxidative demethylation to form the corresponding 2-methylquinoline-5,8-dione. This transformation is a key step in the synthesis of various biologically active quinone derivatives.

The synthesis of 7-alkylamino-2-methylquinoline-5,8-diones has been reported starting from 2,5-dimethoxyaniline (B66101), which involves demethylation steps to form the quinone structure. nih.gov

Photooxygenation Reaction Mechanisms for Quinoline-5,8-quinones

Photooxygenation provides an alternative route for the synthesis of quinoline-5,8-quinones from suitable precursors like 8-hydroxyquinolines. This method often utilizes a photosensitizer and visible light.

The mechanism of photosensitized oxygenation involves the excitation of a photosensitizer (like methylene (B1212753) blue or rose bengal) from its ground singlet state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. researchgate.net The triplet sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. researchgate.net This singlet oxygen is the key oxidizing species in the reaction.

Singlet oxygen can then react with the substrate, such as an 8-hydroxyquinoline (B1678124) derivative, leading to the formation of the corresponding quinoline-5,8-quinone. researchgate.net The reaction with 8-hydroxyquinoline is more efficient when the hydroxyl group is ionized. researchgate.net The anionic form of the substrate undergoes photosensitized oxidation in the presence of the sensitizer. The structure of the resulting photoproduct, quinoline-5,8-quinone, has been confirmed by various spectroscopic methods. researchgate.net

Catalytic Role of Lewis Acids and Other Reagents in Synthesis

Lewis acids and other reagents play a crucial role in catalyzing various steps in the synthesis of this compound and its derivatives.

In quinoline core formation , such as the Combes synthesis, a strong acid like concentrated sulfuric acid is commonly used as a catalyst to facilitate the cyclization and dehydration steps. wikipedia.org For the synthesis of quinolines via the Povarov reaction, which involves the cycloaddition of an imine with a dienophile, various Lewis acids like AlCl₃, ZnCl₂, BF₃·OEt₂, and TiCl₄ can be employed to catalyze the reaction. researchgate.net Zirconium(IV) compounds, such as ZrCl₄, have also been identified as effective and relatively low-toxicity Lewis acid catalysts for these transformations. researchgate.net

In electrophilic substitution reactions like Friedel-Crafts acylation, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is essential. The Lewis acid interacts with the acyl halide to form a highly electrophilic acylium ion, which then attacks the aromatic ring. byjus.com However, the basic nitrogen atom of the quinoline can complex with the Lewis acid, deactivating it and hindering the reaction. quora.com

In the synthesis of quinoline derivatives through multicomponent reactions, Lewis acids like AgOTf have been shown to be effective catalysts. acs.org For instance, the reaction of embelin, an aldehyde, and an aniline to form a dihydroquinoline derivative is efficiently catalyzed by AgOTf. acs.org

Intramolecular Cyclization Reaction Mechanisms (e.g., Friedel-Crafts Acylation)

Intramolecular cyclization is a key strategy for constructing the fused ring systems found in quinolines and their polycyclic analogues. The intramolecular Friedel-Crafts reaction is a prominent example of such a cyclization.

The intramolecular Friedel-Crafts acylation involves the cyclization of a molecule containing both an aromatic ring and an acyl group precursor, typically an acid chloride or an anhydride. nih.govrsc.org The reaction is catalyzed by a Lewis acid, which activates the acylating agent. byjus.com The aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion to form a new ring. This is followed by deprotonation to restore the aromaticity of the system. byjus.com This strategy has been employed in the synthesis of tetracyclic fused quinolines, where an acid-mediated cyclization of a quinoline-based carboxylic acid leads to a ketone, which can be further transformed. researchgate.net

Another type of intramolecular cyclization is the electrophilic cyclization of N-(2-alkynyl)anilines . In this reaction, an electrophile activates the alkyne, prompting the nucleophilic attack of the aniline ring to form a dihydroquinoline, which is then oxidized to the quinoline. nih.gov

Intramolecular [4+2] cycloaddition reactions of in situ generated aza-quinone methides, catalyzed by Lewis acids like TMSOTf, provide a stereoselective route to furo- or pyrano-fused tetrahydroquinolines. researchgate.net This process involves the formation of a reactive intermediate that undergoes an intramolecular Diels-Alder type reaction. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Precise Molecular Architecture Determination of Novel Derivatives

Several studies have successfully employed single-crystal X-ray diffraction to elucidate the molecular architecture of various substituted quinolines. chemmethod.comresearchgate.netnih.gov For instance, the crystal structure of a novel quinoline (B57606) dicarbamic acid derivative with the empirical formula C₁₈H₂₁N₃O₇ was determined to belong to the monoclinic system with the P2₁/c space group. chemmethod.com The stability of its crystal structure was attributed to C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com

In another study, the crystal structures of three small molecular scaffolds based on quinoline, namely 2-methylquinoline-5,8-dione, 5-hydroxy-quinaldine-6-carboxylic acid, and 8-hydroxy-quinaldine-7-carboxylic acid, were characterized. nih.gov Furthermore, the co-crystallization of 5-hydroxy-quinaldine-6-carboxylic acid with cobalt(II) chloride provided a model for understanding divalent metal cation-ligand interactions, which is relevant for the design of potential inhibitors for enzymes like HIV integrase. researchgate.netnih.gov The crystal packing of these derivatives is often dictated by a combination of interactions, including hydrogen bonds, π-π stacking, and other weak intermolecular forces. acs.orgtandfonline.com For example, in a series of 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines, crystallographic analyses revealed substituent-dependent structural and supramolecular features. acs.org The 8-hydroxy substituted derivatives generally exhibited non-planar molecular geometries. acs.org

The precise geometric parameters obtained from X-ray crystallography, such as dihedral angles between aromatic rings, provide valuable insights into the conformational preferences of these molecules, which in turn influence their biological activity and material properties. acs.orgnih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual atoms, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of complex quinoline derivatives. researchgate.netresearchgate.net

Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing connectivity between protons and carbons. uncw.edu COSY experiments help in identifying spin systems by correlating coupled protons, which is particularly useful for assigning protons on the quinoline rings. researchgate.net HSQC provides direct one-bond correlation between protons and the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (two- or three-bond) C-H correlations, aiding in the assignment of quaternary carbons and piecing together the molecular framework. uncw.edu

For instance, in the structural elucidation of various substituted quinolines, the assignment of carbon signals was achieved using a combination of ¹³C NMR data and HSQC and HMBC correlations. uncw.edu Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can further aid in the interpretation of experimental spectra. researchgate.net Studies have shown that the chemical shifts of protons and carbons in quinoline derivatives are sensitive to the nature and position of substituents. publish.csiro.au For example, the presence of electron-withdrawing or electron-donating groups can significantly influence the electron density around the quinoline nucleus, leading to predictable upfield or downfield shifts in the NMR spectra.

The following table provides an example of ¹³C NMR chemical shifts for quinoline, which serves as a reference for understanding the impact of substituents in its derivatives. publish.csiro.au

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 150.3 |

| C3 | 121.1 |

| C4 | 135.8 |

| C4a | 128.2 |

| C5 | 127.7 |

| C6 | 126.5 |

| C7 | 129.4 |

| C8 | 129.4 |

| C8a | 148.4 |

Note: Data is for quinoline in CDCl₃. Chemical shifts are relative to tetramethylsilane (B1202638) (TMS).

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation of Synthesized Compounds

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques for the confirmation of molecular formulas and the identification of synthesized compounds. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. nih.govrsc.org This is particularly crucial for distinguishing between isomers and confirming the successful synthesis of the target compound. nih.gov

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in the mass spectrometric analysis of quinoline derivatives. nih.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺, which is useful for determining the molecular weight. rsc.orgnih.gov EI, on the other hand, is a higher-energy ionization method that leads to extensive fragmentation, providing valuable structural information through the analysis of the fragmentation pattern. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. madison-proceedings.comresearchgate.netmadison-proceedings.com This technique is well-suited for the analysis of volatile and thermally stable quinoline derivatives. madison-proceedings.comresearchgate.net The retention time from the GC provides an additional parameter for identification, while the mass spectrum confirms the identity of the eluting compound. madison-proceedings.commadison-proceedings.com For instance, a method for the determination of quinoline in textiles was developed using GC-MS, where the characteristic ion peaks of quinoline were identified at m/z 129, 102, 123, and 51. madison-proceedings.com

The following table summarizes the characteristic mass-to-charge ratios (m/z) observed in the mass spectrum of quinoline.

| m/z | Relative Abundance | Fragment |

| 129 | 100% | Molecular Ion [M]⁺ |

| 102 | ~30% | [M-HCN]⁺ |

| 123 | ~20% | Not specified |

| 51 | ~10% | Not specified |

Note: The relative abundances are approximate and can vary depending on the instrument and conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. acs.org The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups. researchgate.net

In the context of 5,8-dimethoxy-2-methylquinoline and its derivatives, FT-IR spectroscopy can be used to confirm the presence of key functional groups such as the C-O stretching vibrations of the methoxy (B1213986) groups, the C=N and C=C stretching vibrations of the quinoline ring, and the C-H stretching and bending vibrations of the aromatic and methyl groups. astrochem.orgmdpi.com

The FT-IR spectra of quinoline and its derivatives have been studied in various environments, including in argon matrices and solid water, to understand the influence of intermolecular interactions on the vibrational modes. astrochem.org For example, the C-H out-of-plane bending motions of quinoline show shifts to higher frequencies in the presence of water, indicating hydrogen bonding interactions. astrochem.org

The analysis of the carbonyl stretching region (1700–1650 cm⁻¹) is particularly important for quinoline derivatives containing carbonyl groups, as the position of the substituent can influence the vibrational frequency. mdpi.com Theoretical calculations of vibrational frequencies can complement experimental FT-IR data and aid in the assignment of complex spectra. mdpi.comacs.org

The table below lists some characteristic IR absorption frequencies for quinoline. astrochem.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3150-2900 | C-H stretching |

| 1630-1570 | C=C and C=N stretching |

| 1490-900 | In-plane bending and ring vibrations |

| 850-600 | C-H out-of-plane bending |

Note: These are general ranges and the exact positions can vary with substitution and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dye Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals.

For quinoline derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands corresponding to π-π* and n-π* transitions. researchgate.net The π-π* transitions are generally more intense and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and can be observed at longer wavelengths. youtube.com The extended conjugation in the quinoline ring system leads to absorptions in the UV region. mdpi.com

The electronic absorption spectra of quinoline derivatives are sensitive to various factors, including the nature and position of substituents, the pH of the solution, and the polarity of the solvent. researchgate.netresearchgate.net

Substituents: The introduction of substituents on the quinoline ring can cause a shift in the absorption bands. Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity). researchgate.netyoutube.com Conversely, electron-withdrawing groups (e.g., -NO₂) can lead to a hypsochromic shift (blue shift) to shorter wavelengths. researchgate.net This is due to the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). odinity.com

pH: The pH of the solution can significantly affect the UV-Vis spectrum of quinoline derivatives, as the nitrogen atom in the quinoline ring can be protonated in acidic conditions. youtube.comnih.gov Protonation can alter the electronic structure and lead to shifts in the absorption maxima. youtube.comresearchgate.net For example, in acidic solutions, the lone pair of electrons on the nitrogen is involved in bonding with a proton, which can affect the n-π* transitions. youtube.com

Solvent Polarity: The polarity of the solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.netyoutube.com For π-π* transitions, polar solvents tend to stabilize the excited state more than the ground state, leading to a bathochromic shift. youtube.com In contrast, for n-π* transitions, polar solvents can form hydrogen bonds with the non-bonding electrons in the ground state, lowering its energy and thus increasing the energy gap for the transition, resulting in a hypsochromic shift. youtube.com The extent of the solvent effect can provide insights into the nature of the electronic transition and the change in dipole moment upon excitation. mdpi.com For some quinoline-based dyes, a bathochromic shift is observed with increasing solvent polarity, indicative of a charge transfer state. nih.gov

The following table presents hypothetical UV-Vis absorption data for a generic quinoline derivative to illustrate these effects.

| Solvent | pH | Substituent | λ_max (nm) | Molar Absorptivity (ε) |

| Hexane | Neutral | -H | 310 | 3500 |

| Ethanol | Neutral | -H | 315 | 3800 |

| Water | Neutral | -H | 313 | 3700 |

| Water | Acidic (pH 2) | -H | 305 | 3200 |

| Hexane | Neutral | -OCH₃ | 325 | 4500 |

| Hexane | Neutral | -NO₂ | 300 | 3000 |

Note: This data is illustrative and not based on a specific measured compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

No published studies were found that specifically detail the DFT analysis of 5,8-Dimethoxy-2-methylquinoline. Such a study would typically involve optimizing the molecular geometry and then calculating various electronic properties.

Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available. This analysis is crucial for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net

There is no available data on the electron density distribution or Mulliken population analysis for this compound. These calculations would reveal the charge distribution across the atoms and identify potential sites for electrophilic and nucleophilic attack.

A theoretical vibrational analysis (e.g., using IR and Raman spectra) based on DFT calculations for this compound has not been reported. This analysis would help in assigning the vibrational modes of the molecule.

Molecular Modeling and In Silico Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies in the scientific literature that feature this compound as a ligand. While docking is a common method to screen quinoline (B57606) derivatives for potential therapeutic targets, researchgate.netnih.gov this particular compound does not appear in published docking analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

No QSAR models that include this compound have been found. QSAR studies require a dataset of related compounds with known biological activities to derive a mathematical relationship between chemical structure and activity, but this compound has not been included in such published models.

Prediction of Redox Behavior based on Electronic Structure

While the redox behavior of a molecule can be inferred from its electronic properties, such as the HOMO-LUMO energies, pmf.unsa.ba a specific prediction for this compound is not possible due to the lack of the necessary foundational electronic structure data.

Inability to Generate Article on the Chemical Compound “this compound”

The user's instructions mandated a detailed article section on the "Natural Population Analysis (NPA) for Atomic Charge Distribution" of this compound, complete with data tables and in-depth research findings. This required sourcing scientific literature where such an analysis has been performed and published.

The strict adherence to the specified compound, as per the user's instructions, precludes the use of data from related or similar quinoline derivatives. The introduction of information from other compounds would violate the core requirement of focusing "solely on the requested topics." Without a primary or secondary research source detailing the NPA atomic charges of this compound, the creation of a scientifically accurate data table and a discussion of detailed research findings is not possible.

Therefore, until such research is conducted and published, the generation of the requested article section remains unfeasible.

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

The quest for novel antimicrobial agents is a perpetual endeavor in the face of evolving drug-resistant pathogens. Quinoline (B57606) derivatives have long been recognized for their potential in this arena.

Molecular Mechanisms of Action: Enzymatic and Receptor Interactions

The mechanisms underlying the antimicrobial action of quinoline derivatives are multifaceted. While specific data on 5,8-dimethoxy-2-methylquinoline's interaction with bacterial LptA and Topoisomerase IV proteins is not available in the provided search results, the general class of quinoline-based compounds is known to inhibit various enzymes that act on DNA. nih.gov This includes DNA methyltransferases in both bacteria and humans. nih.gov The interaction often involves intercalation into DNA, leading to conformational changes in the enzyme-DNA complex and subsequent inhibition of enzymatic activity. nih.gov

Anticancer Activity Profiling (In Vitro Cell Line Studies)

The potential of quinoline derivatives as anticancer agents has been a significant area of research, with studies exploring their effects on cell viability, signaling pathways, and specific molecular targets.

Inhibition of Cancer Cell Proliferation (In Vitro)

Numerous studies have highlighted the antiproliferative effects of quinoline derivatives in various cancer cell lines. For instance, a novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), demonstrated cytotoxic effects on gastric cancer cells in a dose-dependent manner. nih.gov Similarly, another naphthoquinone derivative, 2-decylamino-5,8-dimethoxy-1,4-naphthoquinone, inhibited the proliferation of vascular smooth muscle cells. nih.gov

Derivatives of 8-methoxyquinoline (B1362559) have also shown promise. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2. nih.gov Furthermore, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was also found to inhibit the proliferation of these same colorectal cancer cell lines. mdpi.com The antiproliferative activity of brominated methoxyquinolines has been demonstrated against C6, HeLa, and HT29 cancer cell lines. nih.gov

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) | Gastric cancer cells | Dose-dependent cytotoxicity | nih.gov |

| 2-decylamino-5,8-dimethoxy-1,4-naphthoquinone | Vascular smooth muscle cells | Inhibition of proliferation | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 (Colorectal cancer) | Significant cytotoxicity | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116, Caco-2 (Colorectal cancer) | Inhibition of proliferation | mdpi.com |

| Brominated methoxyquinolines | C6, HeLa, HT29 | Antiproliferative activity | nih.gov |

Modulation of Cellular Signaling Pathways

The anticancer effects of quinoline derivatives are often mediated through the modulation of critical cellular signaling pathways involved in cell growth, apoptosis (programmed cell death), and inflammation.

The compound NTDMNQ was found to induce apoptosis in gastric cancer cells through a process regulated by reactive oxygen species (ROS) and involving the MAPK, Akt, and STAT3 signaling pathways. nih.gov Similarly, MMNC was shown to induce apoptosis and inhibit the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. mdpi.com The PI3K/AKT/mTOR pathway is a major cascade that promotes cell survival and proliferation. mdpi.com

Natural compounds like luteolin (B72000) and berberine (B55584) also exert their anticancer effects by modulating these pathways. mdpi.comnih.gov Luteolin induces apoptosis by upregulating death receptor 5 (DR5) and activating caspases. mdpi.comnih.gov Berberine has been shown to modulate multiple pathways, including the inhibition of STAT3 activation. nih.gov

| Compound/Class | Signaling Pathway Modulated | Effect | Source |

|---|---|---|---|

| 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) | MAPK, Akt, STAT3 | Induction of apoptosis | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | PI3K/AKT/mTOR | Inhibition of proliferation, induction of apoptosis | mdpi.com |

| Luteolin | Death Receptor 5 (DR5) upregulation, Caspase activation | Induction of apoptosis | mdpi.comnih.gov |

| Berberine | STAT3, PI3K/AKT/mTOR | Inhibition of tumorigenicity and growth | nih.gov |

Enzyme Target Inhibition

A key mechanism through which quinoline-based compounds exert their anticancer effects is by inhibiting specific enzymes that are critical for cancer cell survival and proliferation.

Quinoline derivatives have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic control of gene expression. mdpi.com Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes. mdpi.com

Furthermore, certain quinoline compounds have been shown to inhibit human DNA topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov The combination of a topoisomerase I inhibitor with a PARP (poly(ADP-ribose) polymerase) inhibitor has been proposed as a synergistic therapeutic strategy for certain cancers. nih.govnih.gov PARP enzymes are involved in DNA repair, and their inhibition can enhance the efficacy of DNA-damaging agents. nih.govnmsgroup.it

While direct inhibition of EGFR, HER-2, PTP4A3, and Cdc25B by this compound is not explicitly detailed, the broader class of quinolines has been investigated for activity against a range of protein kinases. For example, some 5-methoxyquinoline (B23529) derivatives have been evaluated as EZH2 inhibitors, an enzyme implicated in various cancers. nih.gov

| Enzyme Target | Compound Class | Effect | Source |

|---|---|---|---|

| DNA Methyltransferases (DNMTs) | Quinoline derivatives | Inhibition of enzyme activity, induction of protein degradation | mdpi.com |

| Human DNA Topoisomerase I | Brominated quinolines | Inhibition of enzyme activity | nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | PARP inhibitors (used in combination with Top1 inhibitors) | Synergistic cytotoxicity | nih.govnih.gov |

| Enhancer of Zeste Homologue 2 (EZH2) | 5-Methoxyquinoline derivatives | Inhibition of methyltransferase activity | nih.gov |

Antimalarial Activity Assessment (In Vitro Parasite Models)

The potential of quinoline derivatives as antimalarial agents is a cornerstone of malaria chemotherapy. The following sections detail the evaluation of this compound and related structures against malaria parasites in laboratory settings.

Inhibitory Effects on Plasmodium Species (In Vitro)

While specific in vitro inhibitory data for this compound against Plasmodium species is not extensively detailed in the reviewed literature, structure-activity relationship studies of related compounds provide valuable insights. Research on 8-aminoquinoline (B160924) derivatives, a class to which the subject compound is related, has shown that substitutions on the quinoline core significantly influence antimalarial potency.

For instance, the introduction of a 2-methyl group to the primaquine (B1584692) structure, an 8-aminoquinoline with a 6-methoxy group, was found to slightly enhance radical curative activity. scispace.com However, in a separate analysis of other 8-aminoquinolines, a 2-methoxy substituent did not confer any advantage in potency. nih.gov Studies on 5-aryl-8-aminoquinoline derivatives indicated that these compounds were generally more potent against chloroquine-resistant strains of Plasmodium falciparum than chloroquine-sensitive ones. nih.gov Specifically, analogues featuring electron-donating groups exhibited superior activity over those with electron-withdrawing substituents. nih.gov

Six 8-aminoquinoline derivatives, characterized by alkoxy or aryloxy substituents at the 5-position, demonstrated average 50% inhibitory concentrations (IC₅₀s) between 50 and 100 nM against a panel of P. falciparum clones and isolates, showing a tenfold greater potency than primaquine. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

| Compound Type | Activity Insights | Plasmodium Strain(s) | Reference |

|---|---|---|---|

| 2-Methyl Primaquine Analogue | Small increase in radical curative activity | Not Specified | scispace.com |

| 5-Aryl-8-aminoquinolines | More active against CQ-resistant clones; electron-donating groups enhance activity | P. falciparum | nih.gov |

Note: This table summarizes findings for structurally related compounds, as specific data for this compound was not available in the cited sources.

Proposed Redox-Mediated Mechanisms and Cytochrome bc1 Complex Inhibition

The antimalarial action of quinoline drugs is often attributed to their interference with the parasite's detoxification of heme. elsevierpure.com Inside its digestive vacuole, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. elsevierpure.com This heme is normally neutralized by crystallization into hemozoin. elsevierpure.com Quinoline compounds are proposed to inhibit this process, leading to an accumulation of free hemin (B1673052) (the oxidized form of heme). nih.gov This buildup catalyzes peroxidative reactions, generating reactive oxygen species (ROS) that damage parasite proteins, lipids, and DNA, ultimately causing cell death. nih.gov

Furthermore, the mitochondrial cytochrome bc1 complex (also known as complex III) is a validated drug target for antimalarials. nih.govbiorxiv.org This complex is crucial for the parasite's electron transport chain and energy production. mdpi.comlstmed.ac.uk Inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial function. Some inhibitors bind to cytochrome b and can displace quinone from the iron-sulfur protein component of the complex. nih.gov While direct evidence linking this compound to cytochrome bc1 inhibition is sparse, quinoline derivatives are known to target this complex. lstmed.ac.uk The inhibition of quinone reductase 2 (QR2) by quinolines may also contribute to oxidative stress by causing an accumulation of quinones within the red blood cell. acs.org

Enzyme Inhibition Studies (Isolated Enzyme Systems)

The interaction of this compound with specific enzymes has been explored to understand its broader biological effects and potential therapeutic applications beyond antimalarial activity.

Quinone Reductase 2 (QR2) and Aromatase Inhibition

Kinetic studies have identified human Quinone Reductase 2 (QR2) as a potential target for quinoline antimalarial compounds. acs.org QR2 is an FAD-dependent enzyme that catalyzes the two-electron reduction of quinones. nih.gov Inhibition of QR2 by quinolines could disrupt the redox state of erythrocytes, potentially leading to increased oxidative stress, a condition that is particularly detrimental to the malaria parasite residing within these cells. acs.org A study investigating the kinetic mechanism of QR2 inhibition by various quinolines reported inhibition constants (Kᵢ) ranging from 220 nM to 2 µM. acs.org This suggests that these compounds bind effectively to the enzyme's substrate-binding pocket. acs.org

Table 2: Inhibition of Quinone Reductase 2 (QR2) by Quinolines

| Inhibitor Class | Inhibition Constants (Kᵢ) | Proposed Consequence | Reference |

|---|

There was no information found in the searched literature regarding the inhibition of aromatase by this compound. Studies on aromatase inhibition have focused on other classes of compounds, such as methylated flavones. nih.govnih.gov

Specific Topoisomerase Inhibition Studies (e.g., Topoisomerase II Gyrase A/B)

The quinoline ring system is the core pharmacophore for quinolone antibiotics, which are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are essential for bacterial DNA replication, and their inhibition by quinolones prevents the unwinding and duplication of DNA, leading to bactericidal effects. wikipedia.org

The mechanism involves interference with the ligase activity of the topoisomerases, which normally re-ligate DNA strands after cutting them to manage supercoiling. wikipedia.org When this activity is blocked, the enzymes release DNA with single- and double-strand breaks, which is lethal to the cell. wikipedia.org While primarily known as antibacterial agents, certain quinoline derivatives have also demonstrated activity against eukaryotic type II topoisomerases. wikipedia.orgmdpi.com For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and showed inhibitory activity against human topoisomerase IIα. mdpi.com Given that this compound possesses the fundamental quinoline structure, it is plausible that it could interact with topoisomerase enzymes, although specific studies confirming this for this particular compound were not identified in the search results.

Applications in Advanced Materials and Industrial Chemistry

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The specific arrangement of the methoxy (B1213986) and methyl groups on the quinoline (B57606) core makes 5,8-Dimethoxy-2-methylquinoline a valuable intermediate in organic synthesis. The electron-donating nature of the dimethoxy groups and the reactive potential of the methyl group and heterocyclic ring allow for diverse chemical modifications.

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov While direct synthesis from this compound is a specific route, research into related dimethoxy-quinoline derivatives highlights the importance of this structural motif. For instance, a series of 5,8-dimethoxy-quinolin-4-amine derivatives have been synthesized and evaluated as potential inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), an enzyme implicated in certain cancers. mdpi.comnih.gov In these studies, the 5,8-dimethoxy substitution pattern was found to be a key contributor to the molecule's activity. nih.gov

The synthesis of these complex pharmaceutical scaffolds often begins with more fundamental precursors. For example, novel 7-alkylamino-2-methylquinoline-5,8-diones have been prepared in multi-step syntheses starting from 2,5-dimethoxyaniline (B66101), which is a foundational component of the 5,8-dimethoxyquinoline (B1605891) structure. nih.gov This underscores the utility of the 5,8-dimethoxy-substituted ring system as a foundational element for building more elaborate, biologically relevant molecules.

Quinoline and its derivatives have found broad applications in the agrochemical industry. nih.gov These compounds can be modified to create a range of herbicides, fungicides, and insecticides. The general biological activity of the quinoline core makes it a target for development in this sector. However, specific, documented instances of this compound being used as a direct component in the synthesis of commercial agrochemicals are not extensively reported in publicly available research.

Quinoline derivatives are integral to the synthesis of various dyes, particularly azo dyes, which are characterized by the -N=N- functional group. Research into 5-azo-8-hydroxy-2-methylquinoline dyes demonstrates the effectiveness of the 2-methylquinoline (B7769805) core in creating vibrant and functional colorants. researchgate.net In a typical synthesis, a diazotized aromatic amine is coupled to the quinoline ring system. The resulting azoquinoline dyes have been successfully incorporated into polyester (B1180765) fabrics. researchgate.net

The properties of these dyes, including their color, light fastness, and electrochemical behavior, are heavily influenced by the substituents on the quinoline and phenyl rings. researchgate.net The presence of electron-donating groups, such as the two methoxy groups in this compound, would be expected to significantly modulate the electronic structure and, consequently, the absorption spectrum of the resulting dye. This makes the 5,8-dimethoxy derivative a potentially valuable, though more specialized, precursor for creating dyes with specific desired hues and properties.

Potential in Electronic and Optoelectronic Materials Development

The conjugated heterocyclic system of quinoline imparts useful electronic and photophysical properties, making its derivatives attractive candidates for materials science. Quinoline analogues are widely utilized in the development of components for molecular electronic devices and as luminescent materials. nih.govresearchgate.net The rigid, planar structure of the quinoline core facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

Structural studies, such as the crystal structure analysis of the related compound 5,8-dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile, provide fundamental data on molecular geometry and packing, which are essential for designing new materials. nih.gov The introduction of methoxy groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's conductivity, light absorption, and emission characteristics. This makes this compound a promising scaffold for creating novel organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic components.

Catalytic Applications in Organic Transformations

Derivatives of 8-hydroxyquinoline (B1678124) are well-known chelating agents, capable of forming stable complexes with a wide range of metal ions. This property is harnessed in catalysis, where these complexes can function as highly effective catalysts. Research has shown that oxovanadium(IV) complexes formed with methyl-substituted 8-hydroxyquinolines, such as 2-methyl-8-hydroxyquinoline, demonstrate significant catalytic activity. mdpi.comresearchgate.net

These vanadium complexes have been successfully used to catalyze the oxidation of hydrocarbons like cyclohexane (B81311) and alcohols, using peroxides as the oxidant. mdpi.comresearchgate.net The catalyst facilitates the reaction, leading to product yields of up to 48% in cyclohexane oxidation, a notable efficiency for processing saturated hydrocarbons. mdpi.comresearchgate.net Given that this compound shares the core 2-methylquinoline structure, it is a strong candidate for use as a ligand in similar catalytic systems. The electron-donating methoxy groups could further modulate the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity.

Development of Chemo- and Biosensors (e.g., Metal Ion Sensing, Zinc Sensors)

The ability of the quinoline scaffold to chelate metal ions and exhibit changes in its photophysical properties upon binding has made it a premier platform for the development of fluorescent chemosensors. Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are particularly prominent in the detection of biologically important metal ions like zinc (Zn²⁺).

An 8-methoxyquinoline-derived sensor has been developed that shows a remarkable 37-fold increase in fluorescence upon binding to Zn²⁺. This "turn-on" sensing mechanism is highly desirable for biological imaging. Similarly, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) is a widely used fluorescent sensor for imaging zinc in cellular environments. The design of these sensors often involves combining the quinoline core, which provides the fluorescence and binding site, with other functional groups to enhance solubility and selectivity. The inherent fluorescence of the quinoline ring system and the chelation site provided by the nitrogen atom and the oxygen of the C8-substituent are key to its function. The this compound structure contains the necessary core elements to be adapted for similar sensor applications.

Interactive Data Table: Properties of Related Quinoline-Based Zinc Sensors

| Sensor Name/Derivative | Target Ion | Fluorescence Change | Excitation Max (nm) | Emission Max (nm) |

| 8-methoxyquinoline (B1362559) derivative | Zn²⁺ | 37-fold increase | ~440 | ~505 |

| TSQ | Zn²⁺ | Increase | ~360 | ~490 |

| 8-hydroxy-2-methyl quinoline | Metal Ions | Varies | Varies | Varies |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure forms of quinoline (B57606) derivatives is a critical research area. While various methods exist for quinoline synthesis, future efforts for 5,8-Dimethoxy-2-methylquinoline should concentrate on novel, efficient, and highly stereoselective routes.

Promising strategies could involve leveraging chiral catalysts, such as chiral phosphoric acids, which have been successfully used in the asymmetric synthesis of remotely chiral naphthols and naphthylamines from naphthoquinone methides. nih.gov Another approach could be the use of quinoline-derived 1,2-diamines as organocatalysts in asymmetric reactions, a method that has proven effective for the green synthesis of other bioactive compounds in aqueous media. rsc.org Furthermore, employing building blocks from the chiral pool, such as keto-sugars, could provide a pathway to novel tetrahydroquinoline derivatives, which could then be aromatized to the target quinoline. nih.gov The primary goal is to establish a synthetic protocol that provides access to specific enantiomers with high enantiomeric excess, enabling a more precise evaluation of their differential biological activities.

| Potential Asymmetric Strategy | Key Features | Anticipated Outcome |

| Chiral Phosphoric Acid Catalysis | In situ generation of chiral intermediates. nih.gov | High enantioselectivity for specific stereoisomers. |

| Quinoline-Derived Organocatalysis | Potential for green chemistry in aqueous media. rsc.org | Efficient and reusable catalytic system. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., sugars). nih.gov | Access to novel and complex stereodefined structures. |

Advanced Mechanistic Characterization of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological targets at a molecular level is paramount for its future development. The precise mechanism of action for many quinoline derivatives involves binding to specific enzymes or receptors, thereby altering their function. Future research must move beyond preliminary bioactivity screening to pinpoint these molecular targets and characterize the binding interactions in detail.

Advanced techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be employed to solve the three-dimensional structure of the compound in complex with its biological target. This would provide invaluable information about the specific binding pocket and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking). For instance, in related pyrimido[4,5-c]quinolin-1(2H)-ones, molecular docking studies have been used to predict binding orientations within the colchicine (B1669291) binding site of tubulin, guiding the interpretation of their antimigratory activity. researchgate.net Similar in silico studies, followed by biophysical validation (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), could elucidate the binding kinetics and thermodynamics for this compound.

Expansion of Structure-Activity Relationship Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For quinoline and its analogs, SAR investigations have consistently shown that the nature and position of substituents dramatically influence biological activity. researchgate.netnih.gov For this compound, a systematic expansion of SAR studies is a logical next step.

Research on related 5,8-dimethoxy-1,4-naphthoquinones has demonstrated that hydrophobicity is a crucial determinant of their antiproliferative and cytotoxic activities. nih.gov Similarly, studies on other quinoline derivatives have highlighted the critical role of methoxy (B1213986) group positioning in conferring anticancer properties. researchgate.net Future SAR campaigns for this compound should therefore involve the synthesis and biological evaluation of a library of analogs. Modifications could include:

Varying the alkyl group at the 2-position: Replacing the methyl group with larger or more functionalized alkyl chains.

Altering the substitution at the 5- and 8-positions: Replacing the methoxy groups with other alkoxy groups of varying chain lengths or with bioisosteres like halogens or trifluoromethyl groups to modulate electronic properties and lipophilicity.

Introducing substituents on the benzenoid ring: Adding functional groups at the 6- and 7-positions to probe for additional binding interactions.

These studies will help to build a comprehensive SAR map, guiding the design of analogs with enhanced potency and selectivity.

| Structural Modification | Rationale | Relevant Precedent |

| Altering 2-position substituent | Explore steric and hydrophobic limits of the binding pocket. | General medicinal chemistry principles. |

| Modifying 5,8-dimethoxy groups | Modulate hydrophobicity and electronic character. researchgate.netnih.gov | Hydrophobicity is key for antiproliferative activity in related naphthoquinones. nih.gov |

| Substitution at 6- and 7-positions | Probe for new points of interaction with the biological target. | SAR of tetrahydroisoquinolines showed the importance of linker groups and terminal aromatics. nih.gov |

Computational Design of New Functional Analogs with Tuned Properties

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. By integrating computational design with synthetic efforts, new functional analogs of this compound can be rationally designed rather than discovered by trial and error.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate chemical structures with biological activities. nih.gov Based on the expanded SAR data, QSAR models could predict the activity of yet-unsynthesized analogs, prioritizing the most promising candidates for synthesis. Molecular docking simulations, as used for related quinolinones, can predict how newly designed analogs will bind to a putative target, providing insights into their potential efficacy and selectivity before they are created in the lab. researchgate.net These computational approaches can be used to tune various properties, including binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics, ultimately leading to the development of superior analogs.

Q & A

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and predict sites for electrophilic/nucleophilic attack. Machine learning models trained on reaction databases (e.g., Reaxys) may forecast feasible pathways, though experimental validation is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.